molecular formula C16H14O3 B8523135 5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole CAS No. 58929-81-0

5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole

Cat. No. B8523135
CAS RN: 58929-81-0
M. Wt: 254.28 g/mol
InChI Key: RNDVQQKZAUFCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58929-81-0

Product Name

5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

5-(3-phenylprop-2-enoxy)-1,3-benzodioxole

InChI

InChI=1S/C16H14O3/c1-2-5-13(6-3-1)7-4-10-17-14-8-9-15-16(11-14)19-12-18-15/h1-9,11H,10,12H2

InChI Key

RNDVQQKZAUFCAK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC=CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sesamol (27.6 g.), cinnamyl chloride (30.4 g.), anhydrous potassium carbonate (50.0 g.), potassium iodide (2.0 g.) in anhydrous acetone (100 ml.) was heated under reflux for 1.5 hrs. The acetone was removed by evaporation, and the residue was treated with excess water and cooled to give an oil, which subsequently solidified. The crude product was collected by filtration and recrystallized from methanol to give MDCB as colorless prisms, m.p. 83° C., yield 15.0 g. (Found: C, 75.4; H, 5.67. Calculated for C16H14O3 : C, 75.6; H, 5.55.) The nuclear magnetic resonance (NMR) spectrum of MDCB at 100 MHz in deuterated chloroform (CDCl3) exhibited absorbances as follows: a doublet (2 protons) at δ 4.59 (coupling constant J = 6.0 Hz), a singlet (2 protons) at δ 5.89 a multiplet (5 protons) at δ 6.22-6.80, and a multiplet (5 protons) at δ 7.18-7.48.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.